molecular formula C20H21NO2 B8614796 4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione CAS No. 60792-81-6

4-(Diethylamino)-1,3-diphenylbut-3-ene-1,2-dione

Cat. No. B8614796
CAS RN: 60792-81-6
M. Wt: 307.4 g/mol
InChI Key: ISHJTQZBFHLMRX-UHFFFAOYSA-N
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Patent
US04013658

Procedure details

The product solution from Example 1 was cooled to 0° C. and mixed with 20 ml. of isopropyl alcohol and 2 ml. of hydrazine. The mixture was stirred for 10 minutes, and was then warmed to room temperature and stirred for 15 hours. The product was then collected by filtration. The yield was 6.0 g. of 3,5-diphenyl-4(1H)-pyridazinone, m.p. 328°-32° C., which was identified by infrared and nuclear magnetic resonance analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3](CC)[CH:4]=[C:5]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:6](=[O:15])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=O)C.[NH2:24]N>C(O)(C)C>[C:9]1([C:7]2[C:6](=[O:15])[C:5]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:4][NH:3][N:24]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=C(C(C(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with 20 ml
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The product was then collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C1=NNC=C(C1=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.